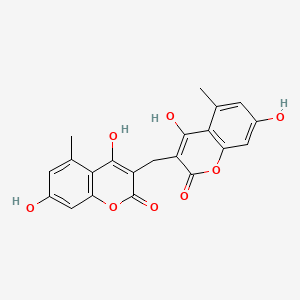
3,3'-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two benzopyran units connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) typically involves the reaction of 4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzopyran units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds .
Scientific Research Applications
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis(2-hydroxy-4H-chromen-4-one)
- 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(8-hydroxy-3,7-dimethylocta-2,6-dien-1-yl)-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) stands out due to its unique methylene bridge connecting two benzopyran units, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111518-89-9 |
|---|---|
Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-[(4,7-dihydroxy-5-methyl-2-oxochromen-3-yl)methyl]-4,7-dihydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C21H16O8/c1-8-3-10(22)5-14-16(8)18(24)12(20(26)28-14)7-13-19(25)17-9(2)4-11(23)6-15(17)29-21(13)27/h3-6,22-25H,7H2,1-2H3 |
InChI Key |
ZJSWITOLLVUMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=C(C=C4C)O)OC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


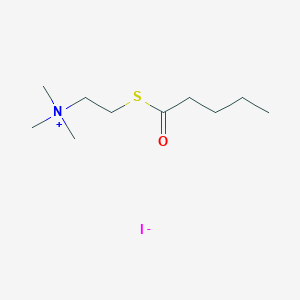
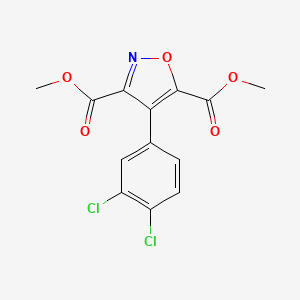
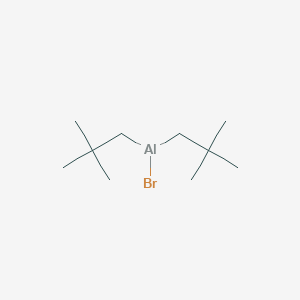
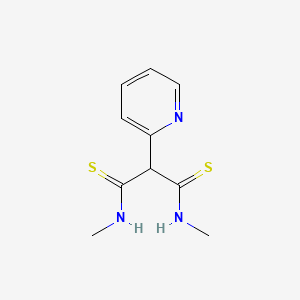
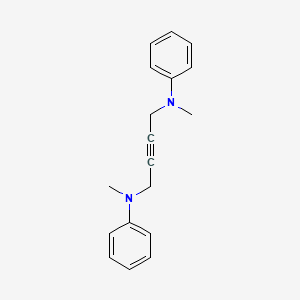
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

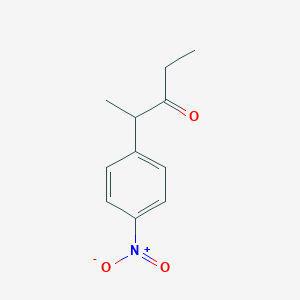
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
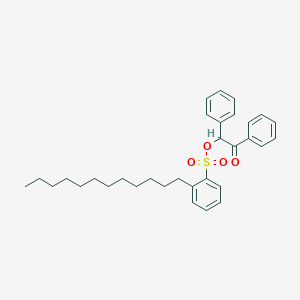
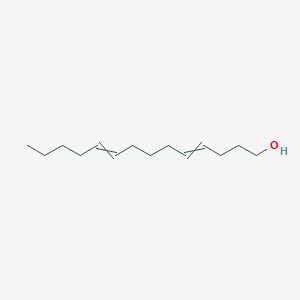
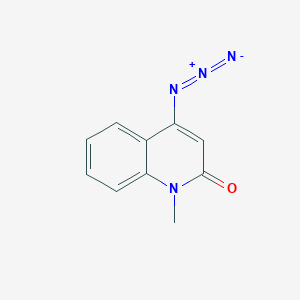

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
